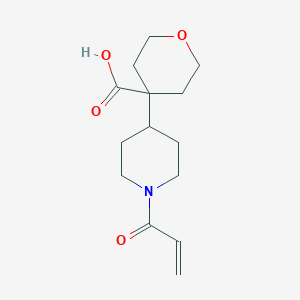
4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-Prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid” is a chemical with the CAS Number: 2567497-38-3 . Its IUPAC name is 4-(1-acryloylpiperidin-4-yl)tetrahydro-2H-pyran-4-carboxylic acid . The molecular weight of this compound is 267.33 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
This compound has a molecular weight of 267.33 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the search results.Aplicaciones Científicas De Investigación
Ligand Components and Tethering in Metal Complexes
The synthesis and application of certain ligands, like the 4-carboxy-1,8-naphthyrid-2-yl moiety, highlight its utility in promoting lower energy electronic absorption in metal complexes and providing a functional tether for anchoring ligands to semiconductor surfaces. This indicates the potential of structurally similar compounds in the field of material sciences, particularly in the development of electronic and photonic devices (Zong, Zhou, & Thummel, 2008).
Supramolecular Structures and Noncovalent Interactions
Research on the E and Z isomers of 3-(benzoxazol-2-yl)prop-2-enoic acid demonstrates the intricate supramolecular structures formed through hydrogen bonding and π-π stacking interactions. These findings could provide a framework for understanding how similar compounds might be used to engineer complex molecular architectures, potentially useful in nanotechnology and materials science (Trujillo-Ferrara et al., 2004).
Organic Acid Applications in Industries
The significance of carboxylic acids in various industries, such as pharmaceutical, agricultural, polymer, and chemical sectors, cannot be overstated. Their separation and extraction from complex mixtures are critical processes, and understanding the behavior of structurally related compounds can offer insights into more efficient recovery and purification methods (Kumar, Datta, & Babu, 2010).
Hydrocarboxylation Catalysis
The copper(ii) metal-organic framework (MOF) based study on the hydrocarboxylation of cyclohexane to cyclohexanecarboxylic acid in water/ionic liquid medium sheds light on catalytic efficiencies and the potential of similar compounds in catalysis and organic synthesis. This could point to applications in green chemistry and sustainable industrial processes (Paul et al., 2016).
Safety and Hazards
Propiedades
IUPAC Name |
4-(1-prop-2-enoylpiperidin-4-yl)oxane-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-2-12(16)15-7-3-11(4-8-15)14(13(17)18)5-9-19-10-6-14/h2,11H,1,3-10H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXGRXFJKXKOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCC(CC1)C2(CCOCC2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2410074.png)
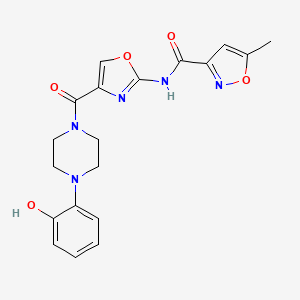

![3-[4-(Difluoromethyl)phenyl]-2-methylpropan-1-amine](/img/structure/B2410079.png)
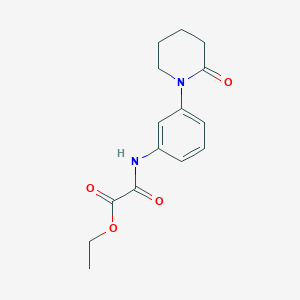
![N-([2,2'-bifuran]-5-ylmethyl)-3-bromobenzamide](/img/structure/B2410086.png)
![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(5-cyclopropyl-1,2-oxazol-3-yl)methanone](/img/structure/B2410087.png)
![N-(3,4-dimethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2410089.png)

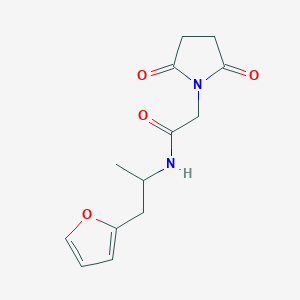
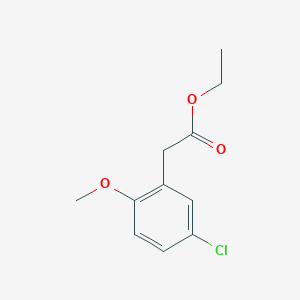
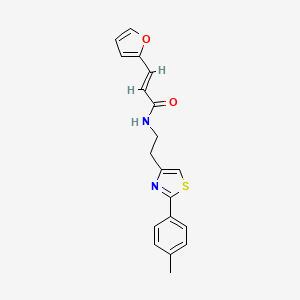
![Ethyl 5-[(4-ethylphenyl)sulfonyl-phenoxycarbonylamino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2410095.png)
![7-cyclopropyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2410096.png)